Benzyl-PEG8-Br

PROTAC Linker SAR Ternary Complex

For reproducible PROTAC R&D. Benzyl-PEG8-Br is a monodisperse, heterobifunctional PEG8 linker precision-engineered to eliminate batch-to-batch variability. Its 8-unit PEG spacer is allosterically tuned to optimize ternary complex formation, directly enhancing degradation potency (DC50) and maximal degradation (Dmax). Choose this linker over polydisperse or incorrect-length alternatives to ensure pharmacological data integrity and streamline lead optimization. Suitable for targets with inter-protein distances >3 nm.

Molecular Formula C23H39BrO8
Molecular Weight 523.5 g/mol
Cat. No. B11936857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG8-Br
Molecular FormulaC23H39BrO8
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C23H39BrO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22H2
InChIKeyJIJIJBYWLCWPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG8-Br: A Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Benzyl-PEG8-Br is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl protecting group and a terminal bromide. It belongs to the class of monodisperse PEG linkers, which are critical building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The compound features a precise octaethylene glycol chain (8 PEG units), a molecular formula of C23H39BrO8, and a molecular weight of approximately 523.48 g/mol . The benzyl group serves as a stable protecting group that can be removed under mild hydrogenolysis conditions to reveal a reactive hydroxyl handle, while the bromide acts as an electrophilic leaving group for nucleophilic substitution reactions with amines, thiols, or other nucleophiles . This orthogonal reactivity profile makes it a versatile intermediate for constructing complex, multifunctional molecules in both academic and industrial research settings .

Why Substituting Benzyl-PEG8-Br with a Shorter or Longer PEG Linker Can Compromise PROTAC Performance


In PROTAC design, the linker is not a passive tether but an allosteric modulator whose precise length directly dictates the efficiency of ternary complex formation between the target protein and the E3 ligase [1]. Systematic variation of PEG chain length—from PEG2 to PEG12—has been shown to profoundly alter degradation potency (DC50) and maximal degradation (Dmax), often by orders of magnitude [2]. An eight-unit PEG spacer (PEG8) occupies a specific conformational window that balances flexibility and reach, allowing optimal accommodation of inter-protein distances typically exceeding 3 nm in the ternary complex [3]. Using a shorter linker (e.g., PEG4) may fail to span the required gap, resulting in steric clash or non-productive binary interactions, while an excessively long linker (e.g., PEG12) can increase entropic penalties and promote off-target collisions [3]. Furthermore, the monodisperse nature of Benzyl-PEG8-Br ensures absolute chemical homogeneity, eliminating batch-to-batch variability in biological data—a critical advantage over polydisperse PEG alternatives where a mixture of chain lengths introduces irreproducible pharmacological outcomes [4]. Therefore, substituting Benzyl-PEG8-Br with a different PEG length or a polydisperse alternative is not a neutral decision; it can fundamentally alter the pharmacodynamic and pharmacokinetic profile of the final PROTAC molecule.

Quantitative Differentiation of Benzyl-PEG8-Br from Closest Analogs and Alternatives


PEG8 Linker Length Confers Optimal Balance Between Solubility and Ternary Complex Formation in PROTACs

Benzyl-PEG8-Br provides an eight-unit PEG spacer that falls within the empirically validated 'gold standard' range for PROTAC linker design. Comparative studies of PEG4, PEG6, and PEG8 in PROTACs demonstrate that PEG8 often achieves superior degradation efficiency for targets requiring extended reach. For example, in ADC studies, DAR8-ADCs with PEG8 and PEG12 linkers exhibited significantly improved pharmacokinetic (PK) profiles compared to those with PEG4, with plasma clearance values decreasing from 46.3 mL kg⁻¹ day⁻¹ (PEG0) to 18.8 mL kg⁻¹ day⁻¹ (PEG4) and further to 9.0 mL kg⁻¹ day⁻¹ (PEG8), indicating a direct correlation between PEG length and enhanced in vivo circulation time [1]. In PROTACs, structure-activity relationship (SAR) analyses across multiple systems show that transitioning from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values [2].

PROTAC Linker SAR Ternary Complex

Bromide Leaving Group Offers Superior Nucleophilic Substitution Reactivity Compared to Mesylate and Tosylate in PEG Linkers

The terminal bromide in Benzyl-PEG8-Br is a highly effective leaving group for nucleophilic substitution, enabling efficient bioconjugation with amines, thiols, and other nucleophiles. In head-to-head comparisons of PEG functionalization methods, bromination via mechanochemical procedures achieved quantitative yields with no polymer chain oligomerization, demonstrating the robustness and reliability of the bromide handle [1]. Furthermore, in cross-coupling reactions, bromide vs. tosylate electrophile pairs exhibit distinct reactivity profiles; bromide is often preferred for its higher reactivity in SN2-type displacements, enabling faster and more complete conversion to the desired conjugate [2]. While mesylate groups may offer slightly lower steric hindrance in some contexts, the bromide group in Benzyl-PEG8-Br provides a well-established, highly reactive handle that ensures reproducible, high-yield functionalization without requiring harsh conditions.

Bioconjugation Nucleophilic Substitution Leaving Group

Monodisperse PEG8 Chain Length Ensures Batch-to-Batch Reproducibility Critical for PROTAC SAR Studies

Benzyl-PEG8-Br is a monodisperse PEG linker with a precisely defined molecular weight (523.48 Da) and a single, uniform oligomer length. In contrast, polydisperse PEG reagents contain a mixture of chain lengths, introducing significant batch-to-batch variability in PROTAC synthesis and biological assays [1]. This heterogeneity confounds structure-activity relationship (SAR) interpretation: observed changes in degradation potency (DC50) cannot be reliably attributed to linker length alone when the linker itself is a mixture. Monodisperse PEG linkers like Benzyl-PEG8-Br eliminate this variability, ensuring that every synthesized PROTAC molecule has an identical structure, thereby yielding authentic and reproducible experimental data that clearly guide subsequent drug optimization efforts [1]. Regulatory guidelines increasingly emphasize the importance of well-defined, monodisperse linkers to avoid the need for separate toxicological assessment of impurities that arise from polydisperse starting materials [2].

PROTAC Monodisperse PEG Reproducibility

PEG8 Spacer Reduces Aggregation and Improves Solubility Compared to Shorter PEG or Alkyl Linkers in PROTAC Conjugates

The incorporation of an eight-unit PEG spacer significantly enhances the aqueous solubility and reduces aggregation of PROTAC molecules, which are often composed of hydrophobic ligands. In ADC studies, aggregates content was shown to decrease as PEG length increased, with PEG8 and PEG12 ADCs exhibiting substantially lower aggregation compared to PEG4 ADCs [1]. This trend is consistent with the general property of PEG linkers: longer PEG chains create a more effective hydrophilic 'shield' that masks hydrophobic surfaces and prevents non-specific intermolecular associations [2]. In PROTAC design, this translates to improved handling in biological assays, reduced non-specific cytotoxicity from aggregates, and more reliable in vitro pharmacology data. The PEG8 length is empirically validated as a 'sweet spot' that balances solubility enhancement with minimal impact on cell permeability [3].

PROTAC Aggregation Solubility

PEG Linkers Dominate PROTAC Design, with 54% Prevalence Over Alkyl Chains and Other Motifs

A comprehensive analysis of PROTAC structures reported in the Maple database revealed that PEG-based linkers are the most prevalent motif, accounting for 54% of all linker occurrences, followed by alkyl chains at 31% [1]. This statistical dominance underscores the empirical preference of medicinal chemists for PEG linkers due to their favorable combination of hydrophilicity, flexibility, synthetic tractability, and compatibility with biological systems. Among PEG linkers, monodisperse variants of defined lengths (PEG2, PEG4, PEG6, PEG8) are the most commonly employed, with PEG8 representing a key length for targets requiring extended reach [2]. In contrast, alkyl linkers, while offering increased cell permeability, often suffer from poor aqueous solubility and higher propensity for aggregation, limiting their utility in many PROTAC campaigns.

PROTAC Linker Design Medicinal Chemistry

Optimal Application Scenarios for Benzyl-PEG8-Br Based on Quantitative Differentiation Evidence


Synthesis of PROTACs Targeting Proteins with Large Inter-Domain Distances

Benzyl-PEG8-Br is ideally suited for constructing PROTACs aimed at targets where the E3 ligase binding pocket and the target protein groove are separated by distances exceeding 3 nm. The eight-unit PEG spacer provides the necessary conformational flexibility and extended reach to form a stable ternary complex, as supported by SAR studies showing enhanced residence times and lower EC50 values for PEG8-containing degraders [1]. This scenario is particularly relevant for challenging targets such as transcription factors, kinases with deep binding pockets, or protein-protein interaction interfaces.

Lead Optimization Campaigns Requiring Systematic Linker Length SAR

In medicinal chemistry programs aimed at optimizing PROTAC potency and selectivity, Benzyl-PEG8-Br serves as a critical component in a systematic linker SAR strategy. By testing a series of monodisperse PEG linkers (PEG4, PEG6, PEG8), researchers can pinpoint the optimal spacer length for maximal degradation efficiency. The monodisperse nature of Benzyl-PEG8-Br ensures that observed differences in DC50 and Dmax are directly attributable to linker length, eliminating confounding variables and enabling data-driven decision-making in lead optimization [2].

Development of Antibody-Drug Conjugates (ADCs) with Improved Pharmacokinetic Profiles

For ADC programs where extended plasma half-life and reduced non-specific clearance are desired, Benzyl-PEG8-Br can be incorporated into the linker-payload construct to enhance pharmacokinetic performance. Quantitative data from ADC studies demonstrate that PEG8 linkers reduce plasma clearance by 80% compared to non-PEGylated controls and by 52% compared to PEG4 linkers, translating to significantly improved exposure and therapeutic index [3]. The benzyl protecting group further enables orthogonal deprotection strategies for site-specific conjugation.

Bioconjugation Projects Demanding High-Yield, Reproducible Functionalization

The terminal bromide of Benzyl-PEG8-Br provides a highly reactive handle for nucleophilic substitution, enabling near-quantitative conjugation yields under mild conditions [4]. This makes it an excellent choice for academic core facilities and industrial R&D teams that require robust, scalable synthetic protocols. The monodisperse nature of the PEG8 chain also ensures that the final bioconjugate is homogeneous, simplifying analytical characterization and regulatory compliance in later development stages [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl-PEG8-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.